Cas no 2228712-60-3 (O-2-(6-bromopyridin-2-yl)propylhydroxylamine)
O-2-(6-bromopyridin-2-yl)propylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(6-bromopyridin-2-yl)propylhydroxylamine
- EN300-1918749
- 2228712-60-3
- O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine
-
- Inchi: 1S/C8H11BrN2O/c1-6(5-12-10)7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3
- InChI Key: GMCZHQRTEHCIMO-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(C)CON)=N1
Computed Properties
- Exact Mass: 230.00548g/mol
- Monoisotopic Mass: 230.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 48.1Ų
O-2-(6-bromopyridin-2-yl)propylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918749-0.05g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-0.1g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-0.25g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-0.5g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-1.0g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1918749-2.5g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-5.0g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1918749-10.0g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1918749-1g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1918749-5g |
O-[2-(6-bromopyridin-2-yl)propyl]hydroxylamine |
2228712-60-3 | 5g |
$4475.0 | 2023-09-17 |
O-2-(6-bromopyridin-2-yl)propylhydroxylamine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on O-2-(6-bromopyridin-2-yl)propylhydroxylamine
Introduction to O-2-(6-bromopyridin-2-yl)propylhydroxylamine (CAS No. 2228712-60-3)
O-2-(6-bromopyridin-2-yl)propylhydroxylamine (CAS No. 2228712-60-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmaceutical applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with O-2-(6-bromopyridin-2-yl)propylhydroxylamine.
Chemical Structure and Properties
O-2-(6-bromopyridin-2-yl)propylhydroxylamine is a derivative of hydroxylamine with a substituted pyridine ring. The molecular formula of this compound is C10H13BrN2O, and its molecular weight is approximately 245.13 g/mol. The presence of the bromine atom and the hydroxylamine group imparts unique chemical properties to the molecule, making it highly versatile for various chemical reactions and biological interactions.
The compound exhibits good solubility in polar solvents such as water and ethanol, which facilitates its use in solution-based reactions and biological assays. Additionally, the presence of the hydroxylamine group makes it a potential candidate for redox reactions and nitrogen-containing functional group transformations.
Synthesis Methods
The synthesis of O-2-(6-bromopyridin-2-yl)propylhydroxylamine has been explored through several methodologies, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 6-bromopyridine-2-carbaldehyde with hydroxylamine under mild conditions. This method typically yields high purity products and can be easily scaled up for industrial production.
Another synthetic route involves the nucleophilic substitution of a bromide-containing precursor with an appropriate hydroxylamine derivative. This method is particularly useful for introducing additional functional groups or modifications to the molecule, enhancing its potential for drug development.
Biological Activities
O-2-(6-bromopyridin-2-yl)propylhydroxylamine has demonstrated a range of biological activities that make it an attractive candidate for further research and development. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. Recent studies have shown that this compound can effectively inhibit the activity of certain kinases, which are implicated in various cancers and inflammatory diseases.
In addition to its enzymatic inhibition properties, O-2-(6-bromopyridin-2-yl)propylhydroxylamine has also been investigated for its antioxidant properties. The presence of the hydroxylamine group allows it to scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the development of neuroprotective agents and anti-inflammatory drugs.
Clinical Applications and Research Advancements
The potential clinical applications of O-2-(6-bromopyridin-2-yl)propylhydroxylamine are currently being explored through preclinical studies and early-stage clinical trials. Initial results have shown promising outcomes in treating conditions such as neurodegenerative diseases, cancer, and chronic inflammation.
A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of O-2-(6-bromopyridin-2-yl)propylhydroxylamine in inhibiting tumor growth in animal models of breast cancer. The compound was found to significantly reduce tumor size and improve overall survival rates without causing significant toxicity to normal cells.
In another study, researchers investigated the neuroprotective effects of O-2-(6-bromopyridin-2-yl)propylhydroxylamine in models of Parkinson's disease. The results showed that the compound could effectively reduce oxidative stress and prevent neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Conclusion
O-2-(6-bromopyridin-2-yl)propylhydroxylamine (CAS No. 2228712-60-3) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various disease areas.
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